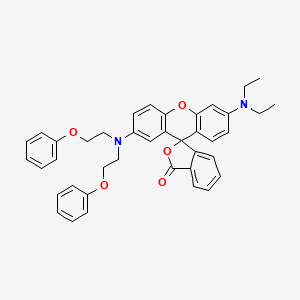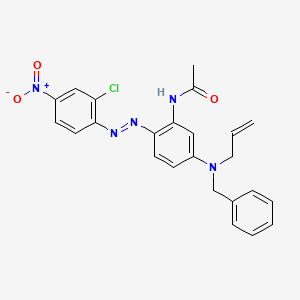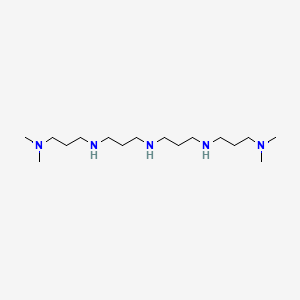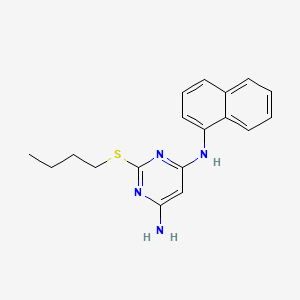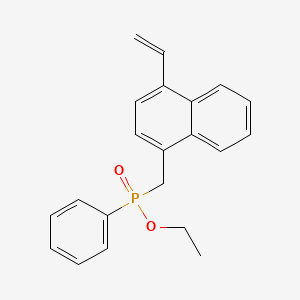
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester is a chemical compound with the molecular formula C21H21O2P. It is known for its unique structure, which includes a phosphinic acid group, a phenyl group, a vinyl group, and a naphthyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves several steps. One common method includes the reaction of phenylphosphinic acid with 4-vinyl-1-naphthylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth and proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it may interact with receptors on the cell surface, modulating signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester can be compared with other similar compounds, such as:
Phenylphosphinic acid: Lacks the vinyl and naphthyl groups, resulting in different chemical properties and reactivity.
4-Vinyl-1-naphthylmethyl chloride: Does not contain the phosphinic acid group, limiting its applications in coordination chemistry and organic synthesis.
Ethyl phenylphosphinate: Similar in structure but lacks the naphthyl group, affecting its biological activity and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications in various fields.
Propriétés
Numéro CAS |
743-98-6 |
|---|---|
Formule moléculaire |
C21H21O2P |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene |
InChI |
InChI=1S/C21H21O2P/c1-3-17-14-15-18(21-13-9-8-12-20(17)21)16-24(22,23-4-2)19-10-6-5-7-11-19/h3,5-15H,1,4,16H2,2H3 |
Clé InChI |
JBHGVILNZVNCRL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



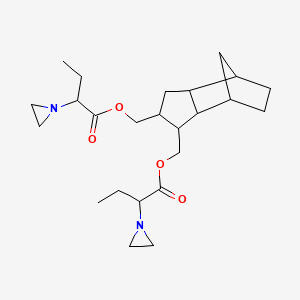

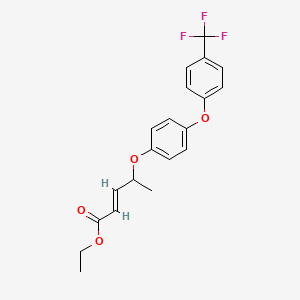
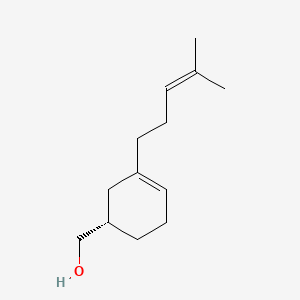



![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
